Methyl 2-(2-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-ethoxyphenyl)acetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from the condensation of 2-ethoxyphenylacetic acid and methanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenyl ring substituted with an ethoxy group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-ethoxyphenyl)acetate can be synthesized through the esterification of 2-ethoxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
2-ethoxyphenylacetic acid+methanolH2SO4Methyl 2-(2-ethoxyphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microwave-assisted esterification has also been explored to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-ethoxyphenylacetic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Hydrolysis: 2-ethoxyphenylacetic acid and methanol.
Reduction: 2-(2-ethoxyphenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the fragrance industry for its aromatic properties and as a flavoring agent.
Mechanism of Action
The mechanism of action of methyl 2-(2-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing 2-ethoxyphenylacetic acid, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxyphenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 4-methoxyphenylacetate
Uniqueness
Methyl 2-(2-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group on the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications in fragrance and pharmaceutical industries.
Properties
IUPAC Name |
methyl 2-(2-ethoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-10-7-5-4-6-9(10)8-11(12)13-2/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICQNKPALJUINZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.